Hexahydropyrazino[2,1-c][1,4]thiazine-6,9-dione
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Overview
Description
Hexahydropyrazino[2,1-c][1,4]thiazine-6,9-dione is a heterocyclic compound with the molecular formula C7H10N2O2S and a molecular weight of 186.23. This compound is part of the thiazine family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexahydropyrazino[2,1-c][1,4]thiazine-6,9-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethyl 2,2-sulfonyldiacetate with benzaldehyde in the presence of ammonium acetate at room temperature, followed by gentle stirring at 80°C for several hours . This method highlights the importance of reaction conditions such as temperature and the presence of catalysts in achieving the desired product.
Industrial Production Methods
Industrial production of this compound may involve scalable green synthesis methods. These methods focus on using environmentally friendly solvents and catalysts, as well as energy-efficient processes such as microwave-assisted or ultrasound-assisted synthesis . The goal is to produce the compound in high yields with minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
Hexahydropyrazino[2,1-c][1,4]thiazine-6,9-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the efficiency and outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines .
Scientific Research Applications
Hexahydropyrazino[2,1-c][1,4]thiazine-6,9-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe in studying biological processes involving sulfur and nitrogen-containing heterocycles.
Medicine: The compound exhibits potential therapeutic properties, including antibacterial, antifungal, and anticancer activities.
Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of Hexahydropyrazino[2,1-c][1,4]thiazine-6,9-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. For example, it may inhibit bacterial growth by targeting essential enzymes involved in cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Hexahydropyrazino[2,1-c][1,4]thiazine-6,9-dione include other thiazine derivatives such as:
4H-thiazines: Known for their valuable biological properties, including antihypotensive and antitubercular activities.
Benzothiazines: These compounds exhibit a wide range of pharmacological activities, including antibacterial and anticancer properties.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
1,3,4,7,8,9a-hexahydropyrazino[2,1-c][1,4]thiazine-6,9-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c10-6-3-8-7(11)5-4-12-2-1-9(5)6/h5H,1-4H2,(H,8,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDRSURNCINHEJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC2N1C(=O)CNC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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